molecular formula C18H24O3 B195166 17-Epiestriol CAS No. 1228-72-4

17-Epiestriol

Cat. No. B195166
CAS RN: 1228-72-4
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-PNVOZDDCSA-N
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Description

17-Epiestriol is a 16alpha-hydroxy steroid that is estriol in which the hydroxy group at position 17 has been epimerized from beta- to alpha- configuration . It is a metabolite of estradiol and a selective estrogen receptor beta (ER-beta) agonist .


Synthesis Analysis

17-Epiestriol is an estrogen metabolite and is more potent than estradiol in inhibiting vascular cell adhesion molecule 1 (VCAM-1) mRNA expression . It is approximately 400 times more potent than 17-beta E(2) in suppressing tumor necrosis factor (TNF) alpha-induced VCAM-1 mRNA as well as protein expression in human umbilical vein endothelial cells .


Molecular Structure Analysis

The molecular formula of 17-Epiestriol is C18H24O3 . Its molecular weight is 288.38 . The structure of 17-Epiestriol includes a 16alpha-hydroxy steroid, a 17alpha-hydroxy steroid, and a 3-hydroxy steroid .


Physical And Chemical Properties Analysis

17-Epiestriol is an off-white to yellow solid . It has a melting point of 239-241°C . It is slightly soluble in DMSO, ethanol, and methanol .

Scientific Research Applications

  • 17-Epiestriol as a Potent Inhibitor of VCAM-1 Expression : A study found that 17-Epiestriol, an estrogen metabolite, is approximately 400 times more potent than 17-β estradiol in suppressing tumor necrosis factor (TNF) α-induced vascular cell adhesion molecule 1 (VCAM-1) mRNA and protein expression in human umbilical vein endothelial cells. This suggests its potential application in vascular diseases or conditions associated with inflammation (Mukherjee et al., 2003).

  • Role in Glucuronidation Processes : 17-Epiestriol is involved in glucuronidation, a process important for drug metabolism. The study on the regiospecificity and stereospecificity of human UDP-glucuronosyltransferases (UGTs) in glucuronidation of 17-Epiestriol and other estrogens provided insights into the metabolism of these compounds (Sneitz et al., 2013).

  • Conversion and Metabolism in Animals : Research on the metabolism of steroid estrogens in hens showed the conversion of estradiol-17α to 17-Epiestriol, providing valuable data on the metabolic pathways of estrogens in avian species (Mathur & Common, 1968).

  • Therapeutic Potential Against Multidrug Resistant Bacteria : A study identified natural epiestriol-16 as a potential inhibitor against multidrug resistant Acinetobacter baumannii. This indicates 17-Epiestriol's potential as a lead molecule in developing drugs against resistant bacterial strains (Skariyachan et al., 2020).

  • Role in Steroid Hormone Metabolism : Studies on the metabolism of estradiol-17β by various tissues, such as the human fetal liver, have shown the formation of 17-Epiestriol among other metabolites, highlighting its role in steroid hormone metabolism (Engel et al., 1962).

  • Anti-Inflammatory Properties : A study investigated the anti-inflammatory properties of 16-Epiestriol, finding it to be more than twice as effective as hydrocortisone in preventing edema and exhibiting no glycogenic activity, suggesting its potential as an anti-inflammatory agent (Latman et al., 1994).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-PNVOZDDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858947
Record name 17-Epiestriol
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000356
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Product Name

17-Epiestriol

CAS RN

1228-72-4
Record name 17-Epiestriol
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Record name 17alpha-Estriol
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Record name 17alpha-Estriol
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Record name 17-Epiestriol
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Record name 17-Epiestriol
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Record name Estra-1,3,5(10)-triene-3,16α,17α-triol
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Record name 17.ALPHA.-ESTRIOL
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Record name 17-Epiestriol
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URL http://www.hmdb.ca/metabolites/HMDB0000356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
779
Citations
TK Mukherjee, L Nathan, H Dinh, ST Reddy… - Journal of Biological …, 2003 - ASBMB
… We report here that 17-epiestriol, an estrogen metabolite and a selective … These actions of 17-epiestriol and genistein were … We further show that, 1) 17-epiestriol induces the expression …
Number of citations: 86 www.jbc.org
N Sneitz, M Vahermo, J Mosorin, L Laakkonen… - Drug Metabolism and …, 2013 - ASPET
… The glucuronidation of estriol, 16-epiestriol, and 17-epiestriol … , but the 17-OH in 17-epiestriol. Kinetic analyses indicated that … UGT1A10 in estriol and 17-epiestriol glucuronidation, but a …
Number of citations: 31 dmd.aspetjournals.org
RS Mathur, RH Common - Steroids, 1968 - Elsevier
… and 17-epiestriol wet e practically identical whereas the corresponding ratio for the urinary radioactive 16, 17-epiestriol … These results show (a) that the 17epiestriol and 16, 17-epiestriol …
Number of citations: 11 www.sciencedirect.com
RS Mathur, RH Common - Canadian Journal of Biochemistry, 1967 - cdnsciencepub.com
… Presumptive estrial and 16,17-epiestriol fractions were separated from laying hens' urine … 17-epiestriol fraction was confirmed by similar csmparisons of the presumptive %6,17-epiestriol …
Number of citations: 11 cdnsciencepub.com
T Watabe, S Ichihara… - The Journal of …, 1979 - pubmed.ncbi.nlm.nih.gov
Hepatic microsomal biotransformation of 1,3,5(10),16-estratetraen-3-o1 to 16,17-epiestriol and estriol via 16 alpha,17 alpha- and 16 beta,17 beta-epoxy-1,3,5(10)-estratrien-3-ols …
Number of citations: 21 pubmed.ncbi.nlm.nih.gov
C Sauvée, A Schäfer, H Sundén, JN Ma… - …, 2013 - pubs.rsc.org
… A further indication of the ERβ selectivity of 16,17-epiestriol is … , 17-epiestriol and 16-epiestriol all showed considerable uterus growth comparable with 17β-estradiol, 16,17-epiestriol …
Number of citations: 5 pubs.rsc.org
L Barre, S Fournel‐Gigleux, M Finel, P Netter… - The FEBS …, 2007 - Wiley Online Library
… The results confirmed that both 17-epiestriol and HDCA were efficiently glucuronidated by … diverse substrates, with a marked preference for 17-epiestriol, HDCA and phenolic substrates. …
Number of citations: 68 febs.onlinelibrary.wiley.com
DC Collins, H Jirku, DS Layne - Journal of Biological Chemistry, 1968 - Elsevier
… of 17-epiestriol and 16,17-epiestriol, but not to those of estriol or 16-epiestriol. Of a series of free steroids tested, including 17α-estradiol, 17-epiestriol, and 16,17-epiestriol, none served …
Number of citations: 55 www.sciencedirect.com
L Ainsworth, AL Carter… - Canadian Journal of …, 1964 - cdnsciencepub.com
… The two minor radioactive products were not identified but neither was estriol or 17-epiestriol or 16P-hydroxyestrone. The results are discussed in relation to the view that 16-epiestriol is …
Number of citations: 7 cdnsciencepub.com
DC Collins, DS Layne - Canadian Journal of Biochemistry, 1968 - cdnsciencepub.com
… -N-acetylglucssaminide of 17-epiestriol. Indications were found by chromatography and enzyme treatment of the presence of smaller amounts of 16,17-epiestriol-N-acetyIglucosaminide…
Number of citations: 14 cdnsciencepub.com

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